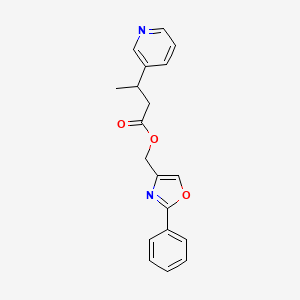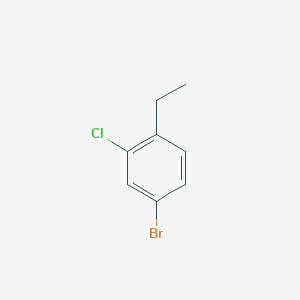
(2-Phenyl-1,3-oxazol-4-yl)methyl 3-pyridin-3-ylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Phenyl-1,3-oxazol-4-yl)methyl 3-pyridin-3-ylbutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyridine and oxazole, which are both heterocyclic compounds. The synthesis of this compound is a complex process that involves several steps, and it requires expertise in organic chemistry.
Mechanism of Action
The mechanism of action of (2-Phenyl-1,3-oxazol-4-yl)methyl 3-pyridin-3-ylbutanoate is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound may act by modulating the activity of certain receptors in the brain, which are involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
(2-Phenyl-1,3-oxazol-4-yl)methyl 3-pyridin-3-ylbutanoate has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to have antibacterial and antifungal activity.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2-Phenyl-1,3-oxazol-4-yl)methyl 3-pyridin-3-ylbutanoate in lab experiments is its potential application in the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which requires expertise in organic chemistry.
Future Directions
There are several future directions for the study of (2-Phenyl-1,3-oxazol-4-yl)methyl 3-pyridin-3-ylbutanoate. One of the future directions is the further study of its potential anticancer activity, and the development of new drugs based on this compound. Another future direction is the study of its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, the study of the mechanism of action of this compound and its potential application in the development of new antibiotics and antifungal agents is also a future direction.
Synthesis Methods
The synthesis of (2-Phenyl-1,3-oxazol-4-yl)methyl 3-pyridin-3-ylbutanoate involves several steps, which are carried out in a controlled environment. The first step involves the synthesis of 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid, which is then converted into the corresponding acid chloride. The second step involves the reaction of the acid chloride with 3-pyridin-3-ylbutanol in the presence of a base to form the final product. The synthesis of this compound requires expertise in organic chemistry, and it is a time-consuming process.
Scientific Research Applications
(2-Phenyl-1,3-oxazol-4-yl)methyl 3-pyridin-3-ylbutanoate has potential applications in various fields of scientific research. This compound has been studied for its potential anticancer activity, and it has shown promising results in preclinical studies. It has also been studied for its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, this compound has been studied for its potential application in the development of new drugs for the treatment of infectious diseases.
properties
IUPAC Name |
(2-phenyl-1,3-oxazol-4-yl)methyl 3-pyridin-3-ylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-14(16-8-5-9-20-11-16)10-18(22)23-12-17-13-24-19(21-17)15-6-3-2-4-7-15/h2-9,11,13-14H,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHYSLXUEUGBMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OCC1=COC(=N1)C2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenyl-1,3-oxazol-4-yl)methyl 3-pyridin-3-ylbutanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2-Hydroxybutyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-3-yl)methanone](/img/structure/B7574411.png)
![[2-(Dimethylamino)pyridin-4-yl]-[4-(2-hydroxy-2-methylpropyl)piperazin-1-yl]methanone](/img/structure/B7574416.png)
![1-(2-Methylcyclohexyl)-3-[2-methyl-5-(methylsulfamoyl)phenyl]urea](/img/structure/B7574449.png)
![1-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-pyridin-2-ylurea](/img/structure/B7574451.png)
![1-[3-(2-Propan-2-ylimidazol-1-yl)piperidin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7574454.png)
![1-(2-imidazol-1-ylethyl)-3-[1-(5-phenyl-1H-imidazol-2-yl)propyl]urea](/img/structure/B7574456.png)
![N-[(4-ethylmorpholin-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7574463.png)
![2-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl-methylamino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7574470.png)

![2-[2-(4-Chloropyrazol-1-yl)propyl]-4-(1,3-dimethylpyrazol-4-yl)-1,3-thiazole](/img/structure/B7574479.png)
![tert-butyl N-[1-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate](/img/structure/B7574483.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B7574500.png)

